2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride
Overview
Description
2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride is a versatile chemical compound used in various scientific research fields. It belongs to the class of sulfonyl chlorides and is known for its unique reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride typically involves the bromination of 5-cyano-4-formylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materialsThe final bromination step is optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Dichloromethane, acetonitrile
Major Products:
Sulfonamides: Formed from substitution with amines
Sulfonate Esters: Formed from substitution with alcohols
Coupled Products: Formed from Suzuki-Miyaura coupling reactions
Scientific Research Applications
2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamides or sulfonate esters. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
- 2-Bromo-4-cyano-5-formylbenzenesulfonyl chloride
- 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Comparison: 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a different set of reactivity patterns and is preferred in certain synthetic applications due to its stability and ease of handling.
Properties
IUPAC Name |
2-bromo-5-cyano-4-formylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-7-1-6(4-12)5(3-11)2-8(7)15(10,13)14/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOVWZHVALGJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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